

# Application Notes and Protocols: Tyk2-IN-16 for In Vitro Kinase Assays

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## Compound of Interest

Compound Name: Tyk2-IN-16

Cat. No.: B12377084

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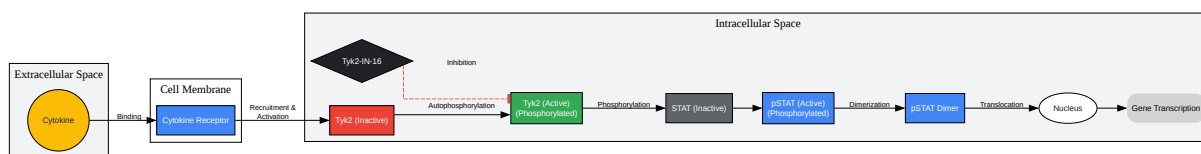
For Researchers, Scientists, and Drug Development Professionals

## Introduction

Tyrosine kinase 2 (Tyk2) is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family. It plays a crucial role in the signaling pathways of several cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFNs).<sup>[1]</sup> Dysregulation of the Tyk2 signaling pathway is implicated in the pathophysiology of various autoimmune and inflammatory diseases, making it an attractive therapeutic target. **Tyk2-IN-16** is a potent and selective inhibitor of Tyk2, demonstrating significant potential for both basic research and drug development. These application notes provide a detailed protocol for utilizing **Tyk2-IN-16** in an in vitro kinase assay to determine its inhibitory activity.

## Tyk2 Signaling Pathway and Point of Inhibition

Tyk2 is a key mediator in the JAK-STAT signaling cascade. Upon cytokine binding to its receptor, Tyk2, associated with the intracellular domain of the receptor, becomes activated through autophosphorylation. Activated Tyk2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize and translocate to the nucleus, where they modulate the transcription of target genes involved in inflammatory and immune responses. **Tyk2-IN-16** exerts its effect by inhibiting the kinase activity of Tyk2, thereby blocking the phosphorylation of STATs and interrupting the downstream signaling cascade.



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**Figure 1:** Tyk2 Signaling Pathway and Inhibition by **Tyk2-IN-16**.

## Quantitative Data Summary

The inhibitory potency of **Tyk2-IN-16** is summarized in the table below. This data is crucial for designing experiments and interpreting results.

Compound	Target	Assay Type	IC50 (nM)	Reference
Tyk2-IN-16	Tyk2	Cellular (pSTAT4)	< 10	MedchemExpress, WO2023220046 A1[2]

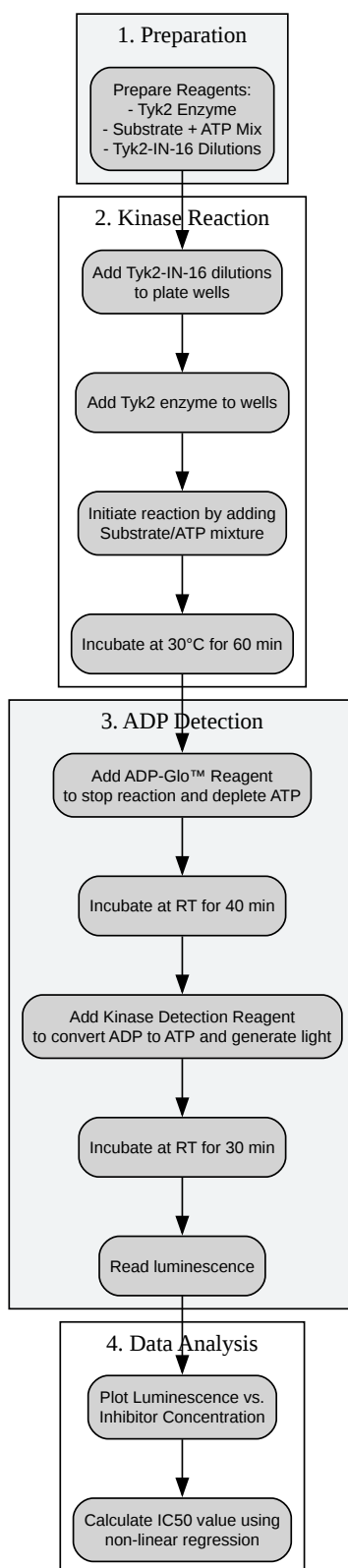
## Experimental Protocol: In Vitro Tyk2 Kinase Assay (ADP-Glo™ Format)

This protocol outlines a method to determine the IC50 value of **Tyk2-IN-16** using a commercially available ADP-Glo™ Kinase Assay kit. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

## Materials and Reagents

- Recombinant human Tyk2 enzyme
- Tyk2 substrate (e.g., Poly (4:1 Glu, Tyr) peptide)
- **Tyk2-IN-16** (dissolved in 100% DMSO)
- ATP solution
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)
- Dithiothreitol (DTT)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well or 384-well plates
- Multichannel pipettes
- Plate reader with luminescence detection capabilities

## Experimental Workflow Diagram



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## References

- 1. bms.com [bms.com]
- 2. medchemexpress.com [medchemexpress.com]
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